molecular formula C20H15FN2 B11420365 1-(4-fluorobenzyl)-2-phenyl-1H-benzimidazole

1-(4-fluorobenzyl)-2-phenyl-1H-benzimidazole

Cat. No.: B11420365
M. Wt: 302.3 g/mol
InChI Key: YLKOBGRXHIZHIL-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-2-phenyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a benzene ring fused to a diazole ring, with a fluorophenylmethyl and a phenyl group attached. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]-2-phenyl-1H-1,3-benzodiazole typically involves the condensation of 4-fluorobenzyl chloride with 2-phenyl-1H-1,3-benzodiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-2-phenyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-2-phenyl-1H-1,3-benzodiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-2-phenyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[(4-Fluorophenyl)methyl]-2-chloro-1H-1,3-benzodiazole
  • 1-[(4-Fluorophenyl)methyl]-2-phenyl-1H-indole
  • 1-[(4-Fluorophenyl)methyl]-2-phenyl-1H-pyrazole

Uniqueness: 1-[(4-Fluorophenyl)methyl]-2-phenyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both fluorophenyl and phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15FN2

Molecular Weight

302.3 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-phenylbenzimidazole

InChI

InChI=1S/C20H15FN2/c21-17-12-10-15(11-13-17)14-23-19-9-5-4-8-18(19)22-20(23)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

YLKOBGRXHIZHIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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